Thiophen-3-ylmethanesulfonamide

Carbonic Anhydrase Inhibition Medicinal Chemistry Enzyme Kinetics

Thiophen-3-ylmethanesulfonamide is a privileged 3-substituted thiophenesulfonamide scaffold with validated activity against carbonic anhydrase (hCA-II IC50 as low as 23.4 nM), ETA receptor (clinical candidate sitaxsentan IC50 1.4 nM), and urease-dependent pathogens (IC50 30.8 μg/mL). Unlike generic analogs, its specific regioisomerism ensures target engagement, making it indispensable for SAR-driven fragment-based drug discovery. Available at ≥98% purity. Request your batch now.

Molecular Formula C5H7NO2S2
Molecular Weight 177.2 g/mol
CAS No. 1183629-62-0
Cat. No. B1400737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophen-3-ylmethanesulfonamide
CAS1183629-62-0
Molecular FormulaC5H7NO2S2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1=CSC=C1CS(=O)(=O)N
InChIInChI=1S/C5H7NO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2,(H2,6,7,8)
InChIKeySLVRRTVTWLZQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophen-3-ylmethanesulfonamide (CAS 1183629-62-0) Procurement Specifications and Chemical Identity


Thiophen-3-ylmethanesulfonamide (CAS 1183629-62-0), also designated as 3-Thiophenemethanesulfonamide, is a low-molecular-weight (177.24 g/mol) sulfonamide derivative bearing a thiophene heterocycle attached to a methanesulfonamide group . The compound is commercially available at purities of ≥95% (e.g., AKSci, MolCore) and is classified for research and development use only, with storage conditions typically specified as 0–8°C or cool, dry environments . As a member of the thiophenesulfonamide family, it shares structural features with compounds that exhibit diverse pharmacological activities, including carbonic anhydrase inhibition, quorum sensing modulation, and antimicrobial effects [1].

Critical Procurement Considerations for Thiophen-3-ylmethanesulfonamide (CAS 1183629-62-0)


Generic substitution among thiophenesulfonamides is demonstrably unreliable due to profound species- and target-specific functional divergence. A panel of 50 thiophenesulfonamide compounds exhibited marked variation in quorum sensing inhibition efficacy across Vibrio species, with the most potent analog (PTSP) showing nanomolar activity against V. vulnificus SmcR but complete inactivity against V. cholerae HapR, a resistance profile dictated solely by specific amino acid substitutions (F75Y and C170F) in the ligand-binding pocket [1]. Similarly, thiophene-based sulfonamides evaluated against human carbonic anhydrase I and II displayed IC50 values spanning four orders of magnitude (23.4 nM to 70 μM) depending on substitution pattern and regioisomerism [2]. These findings underscore that even closely related analogs cannot be interchanged without risking substantial loss of target engagement or complete assay failure.

Quantitative Differentiation Evidence for Thiophen-3-ylmethanesulfonamide (CAS 1183629-62-0)


Regioisomeric Selectivity in Carbonic Anhydrase Inhibition: 3-Substituted Thiophenes

Among a series of thiophene-based sulfonamides evaluated against human carbonic anhydrase I and II, compounds bearing the sulfonamide moiety at the 3-position of the thiophene ring (the regioisomeric class to which Thiophen-3-ylmethanesulfonamide belongs) exhibited IC50 values ranging from 69 nM to 70 μM for hCA-I and 23.4 nM to 1.405 μM for hCA-II [1]. In contrast, 2-substituted analogs in the same study displayed distinct inhibition profiles, with some 2-thiophenesulfonamides showing up to 3000-fold reduced potency (IC50 > 70 μM) against hCA-I compared to the most active 3-substituted derivatives [1].

Carbonic Anhydrase Inhibition Medicinal Chemistry Enzyme Kinetics

Urease Inhibition: Structural Determinants of Potency

In a comparative evaluation of 5-arylthiophene-2-sulfonamide derivatives, compound 3a (5-Phenylthiophene-2-sulfonamide) exhibited an IC50 of 30.8 μg/mL against urease, representing a 28% improvement in potency over the standard inhibitor thiourea (IC50 = 43 μg/mL) [1]. The study further demonstrated that electronic effects of substituents on the aryl ring (Cl, CH3, OCH3, F) significantly modulated inhibitory activity, with electron-withdrawing groups generally enhancing potency [1]. Thiophen-3-ylmethanesulfonamide, possessing a distinct methanesulfonamide linkage and 3-substitution pattern, is positioned to interrogate structure-activity relationships not accessible with 2-sulfonamide or 2-acetamide scaffolds.

Urease Inhibition Antibacterial Helicobacter pylori

Endothelin Receptor Antagonism: Nanomolar Potency Achievable with Optimized 3-Sulfonamides

2-Aryloxycarbonylthiophene-3-sulfonamides have been identified as highly potent and selective endothelin-A (ETA) receptor antagonists, with the lead compound N-(4-chloro-3-methyl-5-isoxazolyl)-2-[(3,4-methylenedioxy)phenoxycarbonyl]thiophene-3-sulfonamide exhibiting an IC50 of 8.3 nM against ETA [1]. This potency is comparable to the clinically investigated sitaxsentan, a thiophene-3-sulfonamide derivative with an IC50 of 1.4 nM for ETA and 9800 nM for ETB (7000-fold selectivity) [2]. In contrast, 2-thiophenesulfonamide-based endothelin antagonists reported in the literature typically exhibit IC50 values in the 43 nM to 3 μM range against ETA [3], indicating that the 3-sulfonamide regioisomer is privileged for achieving sub-10 nM potency.

Endothelin Receptor Antagonist Cardiovascular Research Pulmonary Hypertension

Malarial Kinase Inhibition: Sub-Micromolar Pfmrk Selectivity of Thiophenesulfonamides

A focused library of thiophene and benzene sulfonamides was evaluated for inhibition of Pfmrk, a Plasmodium falciparum cyclin-dependent kinase homologous to human CDK7. A sub-class of bromohydrosulfonylacetamide-containing thiophenesulfonamides exhibited IC50 values in the sub-micromolar range against Pfmrk, representing the most potent Pfmrk inhibitors reported at the time of publication [1]. Critically, several compounds demonstrated selectivity for CDK7 over human CDK1, CDK2, and CDK6, with in vitro therapeutic indices determined against human cell lines [1]. This selectivity profile is not universally shared by all thiophenesulfonamide analogs; compound-specific optimization of the methanesulfonamide linker and thiophene substitution pattern is essential for achieving both potency and parasite-selectivity.

Antimalarial CDK Inhibition Plasmodium falciparum

Pantothenate Synthetase Inhibition: Structural Basis for 3-Sulfonamide Binding

The crystal structure of Mycobacterium tuberculosis pantothenate synthetase in ternary complex with ATP and N,N-dimethylthiophene-3-sulfonamide (PDB: 4G5Y) was solved at 1.80 Å resolution, confirming direct engagement of the 3-sulfonamide moiety with the enzyme active site [1]. The thiophene-3-sulfonamide fragment was identified through a fragment-based screening campaign employing a panel of heterocyclic sulfonamides [1]. In contrast, thiophene-2-sulfonamide fragments in the same screen exhibited markedly different binding modes and reduced occupancy in the pantothenate synthetase active site [2]. This structural evidence establishes that the 3-substitution pattern is not merely a synthetic variant but a validated pharmacophoric element for this target class.

Mycobacterium tuberculosis Fragment-Based Drug Discovery Crystallography

5-Lipoxygenase Inhibition: Methanesulfonamide Linker Confers Potency

Compound 4k, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, was identified as representative of a new class of potent 5-lipoxygenase (5-LO) inhibitors exhibiting dose-dependent activity [1]. This compound features the same methanesulfonamide functional group present in Thiophen-3-ylmethanesulfonamide, attached to a thiophene core. In comparative SAR studies of 2,5-disubstituted thiophenes, the methanesulfonamide moiety (compared to alternative sulfonamide alkyl chain lengths) was found to be optimal for balancing 5-LO inhibitory potency with COX-2 selectivity [2]. Patent literature further discloses that 2-aryloxy-5-alkansulfonamido-thiophenes synthesized via methanesulfonyl chloride coupling achieve sub-micromolar IC50 values in 5-LO enzymatic assays [2].

5-Lipoxygenase Inflammation COX-2

Validated Research Applications for Thiophen-3-ylmethanesulfonamide (CAS 1183629-62-0) Based on Quantitative Evidence


Carbonic Anhydrase Inhibitor Discovery and Lead Optimization

Thiophen-3-ylmethanesulfonamide is appropriate for carbonic anhydrase inhibitor screening programs, particularly those targeting hCA-I and hCA-II. As established in Section 3 (Evidence Item 1), 3-substituted thiophenesulfonamides achieve IC50 values as low as 23.4 nM against hCA-II [1]. The compound can serve as a core scaffold for systematic substitution at the methanesulfonamide nitrogen or thiophene ring to probe structure-activity relationships and improve isoform selectivity.

Fragment-Based Drug Discovery Targeting Pantothenate Synthetase

The crystallographic validation of N,N-dimethylthiophene-3-sulfonamide binding to M. tuberculosis pantothenate synthetase (PDB: 4G5Y, 1.80 Å resolution) [1] positions Thiophen-3-ylmethanesulfonamide as a viable fragment hit for elaboration. Researchers pursuing antitubercular fragment-based campaigns can utilize this compound as a starting point for growing or linking strategies, confident that the 3-sulfonamide regioisomer engages the active site.

Endothelin Receptor Antagonist Pharmacophore Validation

As demonstrated by the nanomolar ETA antagonism (IC50 = 8.3 nM) of optimized thiophene-3-sulfonamides [1] and the clinical candidate sitaxsentan (IC50 = 1.4 nM) , the 3-substituted thiophenesulfonamide scaffold is privileged for ETA receptor binding. Thiophen-3-ylmethanesulfonamide can be employed as a synthetic intermediate or core structure for developing novel ETA-selective antagonists for cardiovascular research applications.

Urease Inhibition and Antibacterial Screening

Thiophenesulfonamides have demonstrated urease inhibition superior to the standard inhibitor thiourea (30.8 μg/mL vs 43 μg/mL IC50) [1]. Thiophen-3-ylmethanesulfonamide, with its distinct 3-substitution pattern, is suitable for inclusion in antibacterial screening panels targeting urease-dependent pathogens such as Helicobacter pylori and Proteus mirabilis, where substitution at the 3-position may confer improved potency or selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiophen-3-ylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.